5-(4-bromophenyl)-3-hydroxy-4-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a phenyl group, and a pyridinylmethyl group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with pyridine-3-carbaldehyde and a suitable catalyst to form the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitumor agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
- ®-2-(3-(5-((4-BROMOPHENYL)(1,3-DIMETHYLAZETIDIN-3-YL)(HYDROXY)METHYL)PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL)PROPAN-2-OL
Uniqueness
5-(4-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industrial processes.
Properties
Molecular Formula |
C22H17BrN2O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3-phenyl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H17BrN2O2/c23-18-10-8-17(9-11-18)20-19(16-6-2-1-3-7-16)21(26)22(27)25(20)14-15-5-4-12-24-13-15/h1-13,20,26H,14H2 |
InChI Key |
QXGXDNWJDUOYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.